molecular formula C19H21Cl2N5O2S B2709580 1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 886908-88-9

1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2709580
CAS No.: 886908-88-9
M. Wt: 454.37
InChI Key: XPZBEQCREOTUIF-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a 3,4-dichlorophenyl group and a thiazolo[3,2-b][1,2,4]triazole moiety containing 2-ethyl and 6-hydroxy substituents.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N5O2S/c1-2-14-23-19-26(24-14)18(28)16(29-19)15(11-3-4-12(20)13(21)9-11)25-7-5-10(6-8-25)17(22)27/h3-4,9-10,15,28H,2,5-8H2,1H3,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZBEQCREOTUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide represents a unique class of chemical entities that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H22Cl2N4O3SC_{20}H_{22}Cl_{2}N_{4}O_{3}S with a molecular weight of approximately 469.38 g/mol. The structure consists of a piperidine ring linked to a thiazole-triazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds featuring thiazole and triazole structures often exhibit significant antimicrobial properties. For instance:

  • Study by Bektaş et al. (2010) : This study synthesized various derivatives of thiazoles and evaluated their antimicrobial efficacy. The results demonstrated that certain derivatives exhibited potent activity against a range of bacterial strains, suggesting that the thiazolo-triazole moiety in our compound may similarly confer antimicrobial properties .

Anticancer Activity

The anticancer potential of compounds containing triazole rings has been extensively studied:

  • In vitro studies : Compounds similar to the target compound have shown promising results against various cancer cell lines. For example, bis-1,2,4-triazole-3-thiones demonstrated significant cytotoxicity against colon carcinoma HCT-116 with an IC50 value of 6.2 μM . This suggests that the triazole component in our compound might also contribute to anticancer activity.

Understanding the mechanisms through which these compounds exert their biological effects is crucial for their development as therapeutic agents:

  • Enzyme Inhibition : The presence of the piperidine moiety may facilitate interactions with specific enzymes involved in metabolic pathways related to cancer and microbial growth.
  • Receptor Modulation : The compound may act on various receptors or ion channels, altering cellular responses that lead to apoptosis in cancer cells or inhibition of microbial growth.

Data Table: Summary of Biological Activities

Activity TypeReference StudyObserved EffectIC50 Value
AntimicrobialBektaş et al. (2010)Significant antibacterial activityVaries by strain
AnticancerPMC7412134Cytotoxicity against HCT-1166.2 μM
AnticancerPMC7412134Cytotoxicity against T47D27.3 μM

Case Study 1: Antimicrobial Efficacy

A recent study investigated the antimicrobial properties of various thiazole derivatives. The results indicated that modifications to the thiazole structure significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Properties

Another study focused on the cytotoxic effects of triazole derivatives on breast cancer cell lines. The findings revealed that certain structural features were critical for enhancing potency against cancer cells, emphasizing the importance of structural optimization in drug design.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Substituents Potential Applications References
Target Compound Piperidine-4-carboxamide, thiazolo[3,2-b][1,2,4]triazole, 3,4-dichlorophenyl 2-ethyl, 6-hydroxy (thiazolo-triazole) Undetermined (structural hints: pesticidal/pharmaceutical) N/A
Etaconazole 1,2,4-Triazole, 1,3-dioxolane, 2,4-dichlorophenyl Ethyl (dioxolane), chlorophenyl Antifungal agent
Propiconazole 1,2,4-Triazole, 1,3-dioxolane, 2,4-dichlorophenyl Propyl (dioxolane), chlorophenyl Agricultural fungicide
1-{6-methyl...carbamate () Thiazolo[3,2-b][1,2,4]triazole, carbamate, 3,4-dichlorophenyl Methyl (thiazolo-triazole), carbamate Unreported (likely pesticidal)

Functional and Pharmacological Insights

  • Dichlorophenyl Group : Present in all listed compounds, this moiety is associated with enhanced lipid membrane penetration and target binding, particularly in antifungal agents like etaconazole and propiconazole .
  • Heterocyclic Systems: The thiazolo-triazole in the target compound and ’s analog may improve metabolic stability compared to triazole-only systems in etaconazole.
  • Substituent Effects : The 2-ethyl group on the thiazolo-triazole (target compound) may increase steric bulk compared to etaconazole’s dioxolane-linked ethyl group, possibly affecting binding pocket compatibility. Propiconazole’s propyl chain extends its lipophilicity, a trait critical for agricultural fungicides .

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